molecular formula C2H5BrO B032892 2-Bromoethanol-1,1,2,2-d4 CAS No. 81764-55-8

2-Bromoethanol-1,1,2,2-d4

Cat. No. B032892
CAS RN: 81764-55-8
M. Wt: 128.99 g/mol
InChI Key: LDLCZOVUSADOIV-LNLMKGTHSA-N
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Description

2-Bromoethanol-1,1,2,2-d4 is a chemical compound that has been studied for its conformational and molecular structure. It is known for its mixture of anti and gauche conformers, with the gauche form being more stable due to internal hydrogen bonding (Thomassen, Samdal, & Hedberg, 1993).

Synthesis Analysis

The synthesis of 2-Bromoethanol-1,1,2,2-d4 involves the reaction of 1-bromo-1-lithioethene with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols. This process has been reported to yield products in moderate to excellent yields (Novikov & Sampson, 2005).

Molecular Structure Analysis

The molecular structure of 2-Bromoethanol-1,1,2,2-d4 has been analyzed through spectroscopic methods and electron diffraction. The molecule is known to exist in gauche and anti conformations, with the gauche form favored due to intramolecular hydrogen bonding (Azrak & Wilson, 1970).

Chemical Reactions and Properties

2-Bromoethanol-1,1,2,2-d4 undergoes photodissociation, primarily resulting in the elimination of the halogen atom. This reaction reveals significant details about the molecular structure and energy distribution within the molecule (Hintsa, Zhao, & Lee, 1990).

Physical Properties Analysis

The physical properties of 2-Bromoethanol-1,1,2,2-d4, such as its melting and boiling points, density, and solubility, are important for its handling and application in various chemical processes. However, specific studies focusing on these physical properties were not found in the current literature.

Chemical Properties Analysis

The chemical properties of 2-Bromoethanol-1,1,2,2-d4, including its reactivity, stability, and compatibility with other compounds, are crucial for its use in synthesis and other chemical applications. For instance, its stability in the presence of internal hydrogen bonds is a key aspect of its chemical behavior (Thomassen, Samdal, & Hedberg, 1993).

Safety And Hazards

2-Bromoethanol-1,1,2,2-d4 is considered hazardous. It’s toxic if swallowed, in contact with skin, and if inhaled. It causes severe skin burns and eye damage .

properties

IUPAC Name

2-bromo-1,1,2,2-tetradeuterioethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLCZOVUSADOIV-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493928
Record name 2-Bromo(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethanol-1,1,2,2-d4

CAS RN

81764-55-8
Record name 2-Bromo(~2~H_4_)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 81764-55-8
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